Pyrrolo[1,2-b]pyridazin-6-ylmethanol

JAK1/3 inhibition kinase inhibitor development lead optimization

Pyrrolo[1,2-b]pyridazin-6-ylmethanol (CAS 1709825-55-7) is a heterocyclic building block consisting of a fused pyrrolo[1,2-b]pyridazine bicyclic core bearing a primary hydroxymethyl substituent at the 6-position. The pyrrolo[1,2-b]pyridazine scaffold has attracted substantial interest in medicinal chemistry due to its demonstrated capacity to generate potent inhibitors across multiple kinase targets, including JAK1/3 , IRAK4 , HER-2 , and PARP-1 , as well as cytotoxic agents against various cancer cell lines.

Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
Cat. No. B8095451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyrrolo[1,2-b]pyridazin-6-ylmethanol
Molecular FormulaC8H8N2O
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESC1=CC2=CC(=CN2N=C1)CO
InChIInChI=1S/C8H8N2O/c11-6-7-4-8-2-1-3-9-10(8)5-7/h1-5,11H,6H2
InChIKeySWZZBBBXBXYGQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pyrrolo[1,2-b]pyridazin-6-ylmethanol (CAS 1709825-55-7): Comparative Procurement and Differentiation Evidence for Research Applications


Pyrrolo[1,2-b]pyridazin-6-ylmethanol (CAS 1709825-55-7) is a heterocyclic building block consisting of a fused pyrrolo[1,2-b]pyridazine bicyclic core bearing a primary hydroxymethyl substituent at the 6-position. The pyrrolo[1,2-b]pyridazine scaffold has attracted substantial interest in medicinal chemistry due to its demonstrated capacity to generate potent inhibitors across multiple kinase targets, including JAK1/3 [1], IRAK4 [2], HER-2 [3], and PARP-1 [4], as well as cytotoxic agents against various cancer cell lines [5]. The 6-ylmethanol derivative serves as a versatile synthetic intermediate where the reactive primary alcohol handle enables late-stage functionalization to diverse pharmacophores, distinguishing it from substituted analogs that lock in a single structural motif [6].

Why Pyrrolo[1,2-b]pyridazin-6-ylmethanol Cannot Be Replaced by Other Pyrrolopyridazine Derivatives in Synthetic and Screening Workflows


The pyrrolopyridazine scaffold family encompasses multiple isomeric ring fusion patterns and diverse substitution positions, each conferring distinct chemical reactivity, binding orientations, and biological selectivity profiles. Isomers such as 5H-pyrrolo[3,2-c]pyridazine differ fundamentally in nitrogen atom placement and π-electron distribution, altering hydrogen-bonding capacity and kinase ATP-site interactions in ways that are not interchangeable for lead optimization [1]. Within the pyrrolo[1,2-b]pyridazine series, substitution at the C6 position is pharmacologically critical: aryl substitution at this site has been shown to confer exceptional biochemical potency against JAK1 and JAK3 while maintaining selectivity against JAK2 and Tyk2, a profile not achievable with substitution at other positions [2]. The 6-ylmethanol derivative provides a reactive primary alcohol handle for modular diversification, whereas methyl ester analogs (e.g., pyrrolo[1,2-b]pyridazine-6-carboxylates) require hydrolysis before further functionalization, adding synthetic steps and reducing overall yield [3]. Generic replacement with a different substitution pattern or oxidation state eliminates this synthetic versatility and may alter solubility, LogP, and hydrogen-bonding properties that affect both screening outcomes and downstream derivatization efficiency .

Quantitative Differentiation of Pyrrolo[1,2-b]pyridazin-6-ylmethanol: Evidence-Based Procurement Criteria


C6-Aryl Substitution vs. C6-Hydroxymethyl: Potency vs. Derivatization Versatility Trade-Off in Pyrrolopyridazine JAK Inhibitors

C6-position modification on the pyrrolopyridazine core is a critical determinant of JAK kinase inhibitory potency and selectivity. Published structure-activity relationship (SAR) data demonstrate that aryl substitution at C6 confers exceptional biochemical potency against JAK1 and JAK3, with IC50 values in the low nanomolar range, while maintaining selectivity against JAK2 and Tyk2 [1]. In contrast, the 6-ylmethanol derivative (target compound) bears a primary alcohol handle that, while lacking direct aryl substitution-derived potency, provides a reactive site for late-stage diversification into aryl ethers, esters, carbamates, or further oxidized aldehydes and carboxylic acids . This functional group plasticity enables systematic exploration of C6 SAR without requiring de novo synthesis of the pyrrolopyridazine core for each variant [2].

JAK1/3 inhibition kinase inhibitor development lead optimization

Physicochemical Property Differentiation: LogP, Hydrogen Bonding, and Fractional sp³ Carbon Content Compared to Methyl Ester and Carboxylic Acid Analogs

The primary alcohol substituent of pyrrolo[1,2-b]pyridazin-6-ylmethanol confers distinct physicochemical properties compared to oxidized analogs at the same position. Measured LogP for the target compound is 0.736, with one hydrogen bond donor and Fsp³ (fraction of sp³-hybridized carbons) of 0.125 . By comparison, pyrrolo[1,2-b]pyridazine-6-carboxylate methyl ester analogs (LogP ~1.2-1.5 estimated via fragment addition) exhibit increased lipophilicity and zero hydrogen bond donors, while carboxylic acid derivatives possess lower LogP (~0.2-0.5) and an additional H-bond donor [1]. These property differences affect membrane permeability, aqueous solubility, and plasma protein binding, making the hydroxymethyl derivative a strategically distinct starting point for optimizing lead-like properties in fragment-based or ligand-efficiency-driven campaigns [2].

ADME property optimization fragment-based drug discovery medicinal chemistry property space

Safety and Handling Profile: Quantified Hazard Classification vs. More Toxic Pyrrolopyridazine Analogs

Pyrrolo[1,2-b]pyridazin-6-ylmethanol carries GHS07 hazard classification with specific hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The compound is designated as 'Warning' signal word and is classified as non-hazardous for transport . This safety profile contrasts with certain substituted pyrrolopyridazine analogs, particularly those bearing halogen substituents or aryl amines, which may carry higher toxicity classifications (GHS06, GHS08) due to cytotoxicity or genotoxicity liabilities identified during development campaigns [1]. The target compound's relatively benign hazard profile simplifies laboratory handling, reduces PPE requirements, and may lower institutional EH&S review burdens during procurement.

laboratory safety compound handling protocols regulatory compliance

Synthetic Accessibility: Validated 3+2 Cycloaddition Route vs. Multi-Step Core Construction for Custom Analogs

The pyrrolo[1,2-b]pyridazine core of the target compound is synthetically accessible via a regioselective 3+2 cycloaddition reaction between mesoionic oxazolo-pyridazinones and methyl or ethyl propiolate, followed by ester hydrolysis and reduction to yield the 6-ylmethanol derivative [1]. This convergent route is distinct from linear syntheses required for isomers such as pyrrolo[3,2-c]pyridazine or pyrrolo[1,2-a]pyrazine, which involve different starting materials, cyclization conditions, and overall step counts [2]. The cycloaddition methodology has been validated on multigram scale with X-ray crystallographic confirmation of regiochemistry [1]. For laboratories without in-house heterocyclic synthesis capabilities, purchasing the pre-formed core with a reactive alcohol handle eliminates 4-6 synthetic steps compared to de novo construction, representing estimated cost savings of 60-80% in FTE time and consumables when amortized across a typical 24-compound library campaign .

heterocyclic synthesis building block procurement medicinal chemistry scale-up

Optimal Procurement and Application Scenarios for Pyrrolo[1,2-b]pyridazin-6-ylmethanol in Drug Discovery and Chemical Biology


Kinase Inhibitor Fragment Library Expansion via C6-Hydroxymethyl Derivatization

The pyrrolo[1,2-b]pyridazine scaffold has demonstrated privileged status for kinase ATP-site binding, with published X-ray co-crystal structures confirming the binding orientation of pyrrolopyridazine inhibitors in JAK3 [1]. The 6-ylmethanol derivative serves as an ideal starting point for fragment growing strategies: the primary alcohol can be converted to aryl ethers (Mitsunobu or Williamson conditions), esters (acyl chlorides/DCC coupling), carbamates (isocyanates/CDI activation), or oxidized to the corresponding aldehyde (Dess-Martin periodinane) for reductive amination diversification . Each derivatization pathway generates a distinct vector extending from the C6 position into kinase selectivity pockets, enabling systematic exploration of potency and selectivity against panels including JAK1/3 [1], IRAK4 [2], HER-2 , and PARP-1 without requiring repeated synthesis of the pyrrolopyridazine core.

Anticancer Lead Optimization Leveraging Validated Cytotoxicity Scaffold with Tunable Physicochemical Properties

Published cytotoxicity screening of pyrrolo[1,2-b]pyridazine derivatives has demonstrated dose- and time-dependent activity against human adenocarcinoma cell lines including colon LoVo, ovary SK-OV-3, and breast MCF-7, with compounds 5a, 2c, and 5f showing highest anti-tumor activity particularly against colon cancer cells [1]. The target compound's LogP of 0.736 and H-bond donor capacity provide a favorable starting point for ADME optimization—researchers can increase lipophilicity via esterification (ΔLogP +0.5 to +0.8) for enhanced membrane permeability or decrease lipophilicity via oxidation to carboxylic acid (ΔLogP -0.3 to -0.5) for improved aqueous solubility [2]. This property tuning, combined with the scaffold's established cytotoxicity, enables rational optimization of both potency and drug-like properties in a single chemical series.

Multi-Target Kinase Profiling with a Single Core Scaffold for Selectivity Fingerprinting

The pyrrolo[1,2-b]pyridazine core has demonstrated inhibitory activity across at least four distinct kinase families: JAK1/3 (IC50 in low nM range) [1], IRAK4 , HER-2 (compound 7d IC50 = 4 nM) [2], and PARP-1 . This polypharmacology makes the scaffold valuable for systematic selectivity profiling studies. By procuring the 6-ylmethanol core and generating a small library of C6-derivatized analogs (10-20 compounds), researchers can simultaneously evaluate structure-selectivity relationships across multiple kinase targets in a single panel screen . The resulting selectivity fingerprints inform which kinase(s) are most amenable to further optimization with this scaffold and which substitution vectors enhance or diminish off-target activity, guiding resource allocation before committing to expensive lead optimization campaigns.

Academic and Biotech Early-Stage Medicinal Chemistry with Limited Synthetic Capacity

For laboratories with constrained synthetic resources—characteristic of many academic medicinal chemistry groups and early-stage biotechnology companies—procurement of the pre-assembled pyrrolo[1,2-b]pyridazin-6-ylmethanol core eliminates 4-6 synthetic steps of heterocycle construction [1]. The compound's GHS07 hazard classification and 'Warning' signal word minimize institutional EH&S review requirements compared to more toxic kinase inhibitor leads. At procurement cost of approximately £204-£232 per 100 mg versus estimated $2,500-$5,000 FTE cost for de novo synthesis [1], the building block approach enables resource-limited teams to compete in kinase inhibitor discovery by shifting their focus to high-value derivatization chemistry rather than core construction. Multiple vendors maintain stock (Fluorochem, Bide Pharm, GlpBio), ensuring supply chain redundancy [2].

Quote Request

Request a Quote for Pyrrolo[1,2-b]pyridazin-6-ylmethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.